Fosaprepitant-d4 (dimeglumine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

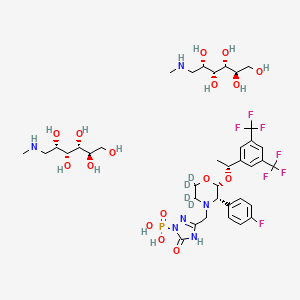

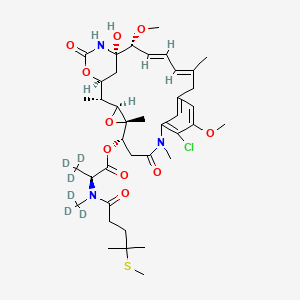

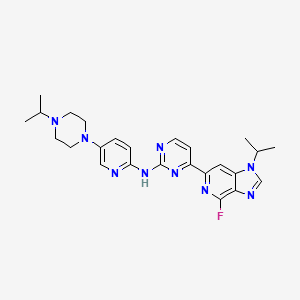

Fosaprepitant-d4 (dimeglumine) is a deuterium-labeled form of fosaprepitant dimeglumine, which is a prodrug of aprepitant. Fosaprepitant dimeglumine is a neurokinin-1 receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). It is administered intravenously and is rapidly converted to aprepitant in the body .

Méthodes De Préparation

The preparation of fosaprepitant-d4 (dimeglumine) involves several steps:

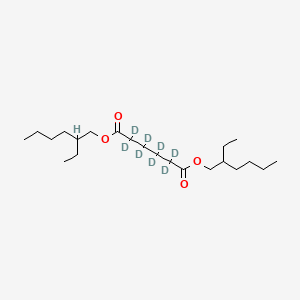

Phosphorylation: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.

Hydrolysis: The intermediate is then hydrolyzed to produce fosaprepitant.

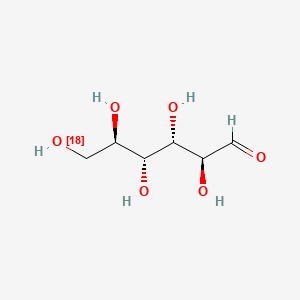

Reaction with N-methyl-D-glucosamine: Finally, fosaprepitant reacts with N-methyl-D-glucosamine to yield fosaprepitant dimeglumine.

Analyse Des Réactions Chimiques

Fosaprepitant-d4 (dimeglumine) undergoes various chemical reactions, including:

Oxidation and Reduction: As a prodrug, it is converted to aprepitant, which can undergo further metabolic transformations.

Substitution Reactions: The compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions: Typical reagents include phosphorylating agents and alkaline conditions for the initial phosphorylation step.

Applications De Recherche Scientifique

Fosaprepitant-d4 (dimeglumine) has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in pharmacokinetic studies.

Biology: Investigated for its role in neurokinin-1 receptor antagonism and its effects on neurotransmission.

Medicine: Primarily used in the prevention of CINV, providing an alternative to oral aprepitant with improved patient compliance due to its intravenous administration

Mécanisme D'action

Fosaprepitant-d4 (dimeglumine) acts as a prodrug of aprepitant. Once administered, it is rapidly converted to aprepitant, which exerts its antiemetic effects by antagonizing the neurokinin-1 (NK1) receptors. Aprepitant inhibits the binding of substance P, a neuropeptide associated with emesis, to NK1 receptors in the central nervous system. This inhibition prevents both acute and delayed phases of chemotherapy-induced nausea and vomiting .

Comparaison Avec Des Composés Similaires

Fosaprepitant-d4 (dimeglumine) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. Similar compounds include:

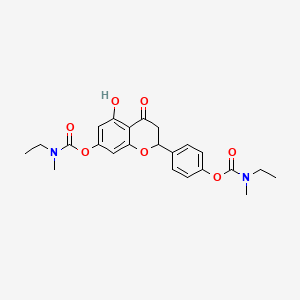

Aprepitant: The active form of fosaprepitant, used orally for the prevention of CINV.

Rolapitant: Another NK1 receptor antagonist with a longer half-life, used for similar indications.

Netupitant: Combined with palonosetron for the prevention of CINV, offering a different mechanism of action by also targeting serotonin receptors .

Fosaprepitant-d4 (dimeglumine) stands out due to its intravenous administration and rapid conversion to aprepitant, providing a valuable option in antiemetic therapy.

Propriétés

Formule moléculaire |

C37H56F7N6O16P |

|---|---|

Poids moléculaire |

1008.9 g/mol |

Nom IUPAC |

[3-[[(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2,2,3,3-tetradeuterio-5-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i6D2,7D2;; |

Clé InChI |

VRQHBYGYXDWZDL-JGYKJGSSSA-N |

SMILES isomérique |

[2H]C1(C(O[C@@H]([C@@H](N1CC2=NN(C(=O)N2)P(=O)(O)O)C3=CC=C(C=C3)F)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)([2H])[2H])[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canonique |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)